Diazoacetophenone

Asymmetric catalysis Cyclopropanation Enantioselective synthesis

Choose Diazoacetophenone for its unmatched chemoselectivity in carbene insertion and superior enantioselectivity (>85% ee) in chiral cyclopropane synthesis compared to ethyl diazoacetate. Its phenyl ketone moiety uniquely stabilizes key intermediates, enabling predictable reactivity tunability via Hammett correlations—critical for reproducible process chemistry. Avoid generic substitution risks; this reagent delivers the specific photolytic Wolff rearrangement pathway and diagnostic P450 heme adducts not obtainable with alternative diazo sources. Bulk and custom packaging available on request.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 3282-32-4
Cat. No. B1606541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazoacetophenone
CAS3282-32-4
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=[N+]=[N-]
InChIInChI=1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H
InChIKeyZSTBZBURMWJKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazoacetophenone (CAS 3282-32-4) Procurement Guide: Technical Specifications and Selection Criteria


Diazoacetophenone (C₈H₆N₂O, MW 146.1460), also designated as 2-Diazo-1-phenylethanone or α-diazoacetophenone, is an α-diazocarbonyl compound belonging to the broader class of diazo ketones [1]. It is a yellow crystalline solid with a melting point of 191.93 °C and an estimated boiling point of 455.76 °C . This reagent is primarily employed as a precursor for metal-carbene intermediates in cyclopropanation reactions, in photochemical Wolff rearrangement to generate phenylketene, and in various cycloaddition and insertion transformations [2]. Its utility in organic synthesis, photochemistry, and materials science is underpinned by its capacity for both thermal and photolytic activation, which facilitates diverse reaction pathways.

Why Generic Substitution of Diazoacetophenone (CAS 3282-32-4) Fails: Key Performance Differentiators


The substitution of diazoacetophenone with other diazo compounds, such as diazomethane, ethyl diazoacetate, or diazirine-based reagents, is not straightforward and often leads to compromised experimental outcomes. The critical differentiator is its unique reactivity profile, which is a direct consequence of the phenyl ketone moiety. This structural feature confers distinct electronic and steric properties that influence reaction rates, regioselectivity, and the stability of key intermediates. For instance, the carbene generated from diazoacetophenone exhibits a unique chemoselectivity in insertion reactions compared to that from ethyl diazoacetate [1]. Furthermore, its thermal stability and decomposition kinetics under various conditions differ markedly from those of other diazo compounds, necessitating precise handling and reaction protocols [2]. These quantitative differences, detailed in the following evidence guide, directly impact yield, selectivity, and product purity, rendering generic substitution a significant risk for process development and procurement.

Diazoacetophenone (CAS 3282-32-4) Technical Evidence Guide: Quantitative Performance Benchmarks vs. Comparators


Asymmetric Cyclopropanation: Enantioselectivity Superiority of Halodiazoacetophenones vs. Halodiazoacetates

The use of halodiazoacetophenones, derived from diazoacetophenone, in Rh(II)-catalyzed asymmetric cyclopropanation of alkenes provides a significant enhancement in enantioselectivity compared to analogous halodiazoacetates. This demonstrates a clear advantage for diazoacetophenone as a privileged scaffold for asymmetric induction. [1]

Asymmetric catalysis Cyclopropanation Enantioselective synthesis

Divergent Carbene Reactivity: Chemoselective N-Alkylation of Heme vs. Insertion for Diazoacetates

Diazoacetophenone exhibits a distinct chemoselectivity in its reaction with iron(II) porphyrins compared to diazoacetate derivatives. While diazoacetates typically undergo N–H or C–H insertion, diazoacetophenone forms a unique N-alkylated heme adduct via a proposed carbene insertion into the Fe–N bond. [1]

Bioinorganic chemistry Carbene insertion Cytochrome P450 Chemoselectivity

Thermal Wolff Rearrangement: Phenylketene Generation via Intramolecular vs. Intermolecular Pathway in Solution

The thermal decomposition of diazoacetophenone in solution follows a unique pathway where the initially generated phenylketene reacts with unreacted starting material to form a specific adduct. This contrasts with the typical intermolecular reactions of ketenes generated from other diazo ketones, highlighting a distinct stability and reactivity profile of the phenylketene intermediate. [1]

Wolff rearrangement Ketenes Thermal decomposition Reaction kinetics

Substituent-Dependent Hydrolysis Kinetics: Predictable Reactivity Tuning via Hammett Parameters

The acid-catalyzed hydrolysis of substituted diazoacetophenones exhibits a well-behaved Hammett correlation, allowing for the predictable tuning of reaction rates by modifying the aryl substituent. This quantitative structure-activity relationship (QSAR) provides a rational design handle for controlling reactivity. [1]

Physical organic chemistry Hydrolysis kinetics Linear free energy relationships Hammett equation

Optimal Application Scenarios for Diazoacetophenone (CAS 3282-32-4) in Research and Industry


Synthesis of Enantioenriched Cyclopropyl Ketone Building Blocks

For medicinal and agricultural chemistry programs requiring chiral cyclopropane motifs, diazoacetophenone and its halo-derivatives are the preferred carbene precursors. When high enantioselectivity (>85% ee) is a critical quality attribute, halodiazoacetophenones offer a substantial performance advantage over common halodiazoacetates, which often yield significantly lower enantioselectivities under identical catalytic conditions [1]. This translates to higher yields of the desired stereoisomer and reduces the need for expensive chiral chromatography, making it the reagent of choice for constructing optically active cyclopropyl ketone libraries.

Mechanistic Probes and Model Systems for Cytochrome P450 Inactivation

Diazoacetophenone is a specific and valuable mechanistic probe for studying the inactivation of cytochrome P450 enzymes. Its reaction with iron porphyrin model systems yields a unique N-alkylated heme adduct, a product distinct from those formed by other diazo compounds like ethyl diazoacetate [1]. This selectivity makes it an essential tool for researchers investigating the molecular basis of heme alkylation and for validating computational models of P450 active site chemistry, where other diazo compounds would not produce the same diagnostic reaction.

Controlled Generation and Trapping of Phenylketene in Synthetic Sequences

In multi-step syntheses requiring the generation and subsequent trapping of phenylketene, diazoacetophenone is a superior precursor compared to alternative photochemical or thermal sources. The Wolff rearrangement of diazoacetophenone cleanly yields phenylketene under vacuum pyrolysis at 500 ± 50 °C, a well-defined and reproducible condition [1]. However, as highlighted in the evidence guide, thermal decomposition in solution leads to a competing reaction between the ketene and unreacted diazoacetophenone [2]. This knowledge allows process chemists to design appropriate reaction parameters (e.g., high-dilution, slow addition, or photochemical activation) to minimize this side reaction and maximize yields of the desired ketene adducts, an advantage not afforded by less well-characterized ketene sources.

Rational Design of Hydrolytically Tunable Diazocarbonyl Reagents

For applications requiring a diazocarbonyl compound with a specific hydrolytic stability profile, the diazoacetophenone scaffold offers a quantifiable and predictable advantage. The strong Hammett correlation for acid-catalyzed hydrolysis allows researchers to rationally select a para- or meta-substituted derivative to achieve a desired reaction rate [1]. This enables the precise tuning of reactivity without extensive empirical screening, accelerating reaction optimization in both discovery and process chemistry settings. This level of predictable control is a key differentiator from less systematically characterized diazo compound classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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